DMT-2'-F-Bz-dA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-2’-F-Bz-dA involves several steps, starting with the protection of the 5’-hydroxyl group of 2’-deoxyadenosine using a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then fluorinated to introduce the fluoro group. The amino group at the 6-position of the adenine base is protected with a benzoyl (Bz) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite .
Industrial Production Methods: Industrial production of DMT-2’-F-Bz-dA follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: DMT-2’-F-Bz-dA primarily undergoes substitution reactions due to the presence of the fluoro group. It can also participate in deprotection reactions to remove the DMT and Bz protecting groups .
Common Reagents and Conditions:
Substitution: Typical reagents include nucleophiles that can replace the fluoro group under mild conditions.
Major Products: The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
DMT-2’-F-Bz-dA is widely used in the synthesis of oligonucleotides for various scientific research applications:
Mechanism of Action
The mechanism of action of DMT-2’-F-Bz-dA involves its incorporation into oligonucleotides, where it enhances their stability and resistance to enzymatic degradation. The fluoro group at the 2’-position increases the thermal stability of the oligonucleotide, while the benzoyl group protects the amino group of the adenine base during synthesis . These modifications allow the oligonucleotides to maintain their integrity and function in various biological and chemical environments .
Comparison with Similar Compounds
2’-Fluoro-2’-deoxycytidine (2’-F-dC): Similar to DMT-2’-F-Bz-dA, this compound has a fluoro group at the 2’-position, providing enhanced stability and nuclease resistance.
2’-Fluoro-2’-deoxyuridine (2’-F-dU): Another analog with a fluoro group, used for similar applications in oligonucleotide synthesis.
Uniqueness: DMT-2’-F-Bz-dA is unique due to its combination of the fluoro group and the benzoyl-protected amino group, which together provide superior stability and protection during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high stability and resistance to degradation .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOVEXTSRBCMU-VYUOYPLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34FN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.